3-Chloro-4-(4-methylpiperidin-1-yl)-1,2,5-thiadiazole
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Overview
Description
3-Chloro-4-(4-methylpiperidin-1-yl)-1,2,5-thiadiazole is a chemical compound with the molecular formula C8H12ClN3S This compound is of interest due to its unique structure, which combines a thiadiazole ring with a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(4-methylpiperidin-1-yl)-1,2,5-thiadiazole typically involves the reaction of 4-methylpiperidine with a chlorinated thiadiazole precursor. One common method includes the following steps:
Preparation of 4-methylpiperidine: This can be synthesized from piperidine through methylation using methyl iodide in the presence of a base such as potassium carbonate.
Formation of the thiadiazole ring: The thiadiazole ring can be formed by reacting thiosemicarbazide with a chlorinating agent such as phosphorus oxychloride.
Coupling reaction: The final step involves coupling the 4-methylpiperidine with the chlorinated thiadiazole under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(4-methylpiperidin-1-yl)-1,2,5-thiadiazole can undergo various chemical reactions, including:
Substitution reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and reduction: The thiadiazole ring can be oxidized or reduced under specific conditions, altering its electronic properties.
Coupling reactions: The compound can participate in coupling reactions, forming larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alcohols, typically under basic conditions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Substitution products: Depending on the nucleophile, products can include various substituted thiadiazoles.
Oxidation products: Oxidation can lead to sulfoxides or sulfones.
Reduction products: Reduction can yield thiadiazolidines or other reduced forms.
Scientific Research Applications
3-Chloro-4-(4-methylpiperidin-1-yl)-1,2,5-thiadiazole has several applications in scientific research:
Medicinal chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.
Biological studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(4-methylpiperidin-1-yl)-1,2,5-thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-(4-methylpiperidin-1-yl)aniline: Similar in structure but lacks the thiadiazole ring.
4-(4-Methylpiperidin-1-yl)-1,2,5-thiadiazole: Similar but without the chlorine atom.
Uniqueness
3-Chloro-4-(4-methylpiperidin-1-yl)-1,2,5-thiadiazole is unique due to the combination of the thiadiazole ring and the piperidine moiety, along with the presence of a chlorine atom. This unique structure imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
3-chloro-4-(4-methylpiperidin-1-yl)-1,2,5-thiadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3S/c1-6-2-4-12(5-3-6)8-7(9)10-13-11-8/h6H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTEUUVNPSMHDEN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NSN=C2Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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